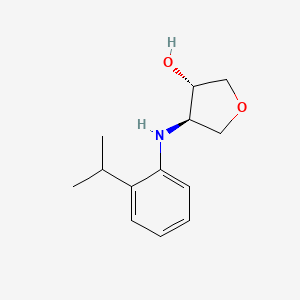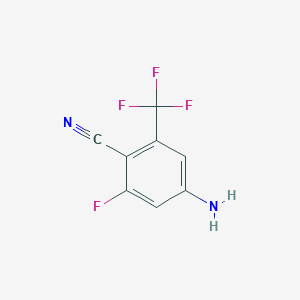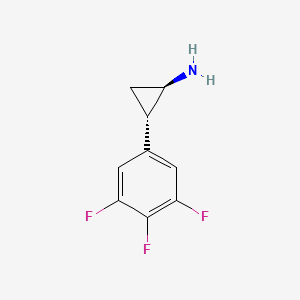
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of a 3,4,5-trifluorophenylmagnesium bromide with an appropriate cyclopropane precursor under controlled conditions. For example, to a solution of the precursor in tetrahydrofuran (THF) cooled in an ice-water bath, 3,4,5-trifluorophenylmagnesium bromide is added .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
科学研究应用
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,5-Difluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,4,5-Trichlorophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C9H8F3N |
|---|---|
分子量 |
187.16 g/mol |
IUPAC 名称 |
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |
InChI 键 |
WLHMNWIKAFDIJR-YLWLKBPMSA-N |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F |
规范 SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


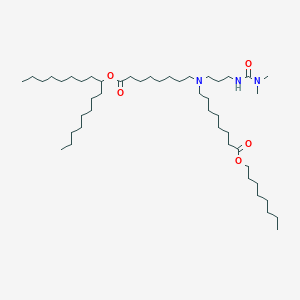
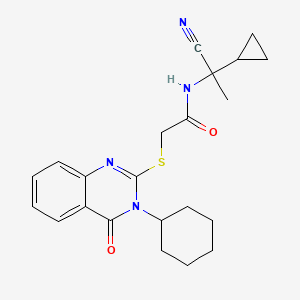
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
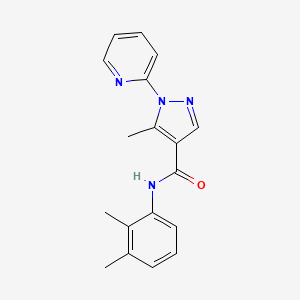
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
![5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)
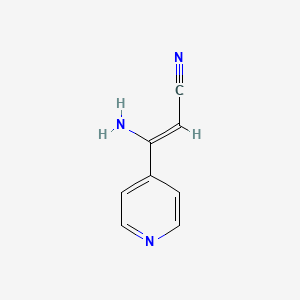
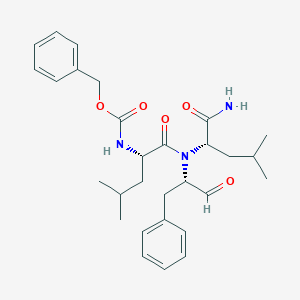
![3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363707.png)
